8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline

Descripción general

Descripción

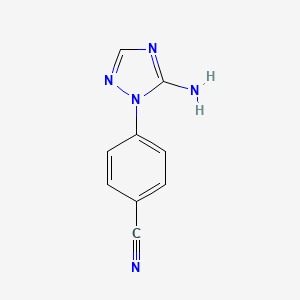

“8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline” is a chemical compound with the CAS Number: 1176414-86-0 . It has a molecular weight of 165.21 and its IUPAC name is the same as its common name .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) and its derivatives has garnered significant attention in recent years . Various multicomponent reactions have been used for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . In particular, reactions involving the isomerization of iminium intermediate (exo/endo isomerization) have been highlighted .

Molecular Structure Analysis

The Inchi Code for “8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline” is 1S/C10H12FN/c1-7-10-8 (5-6-12-7)3-2-4-9 (10)11/h2-4,7,12H,5-6H2,1H3 . The Inchi Key is ONTFHMXIFNPJDF-UHFFFAOYSA-N .

Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . Its C(1)-substituted derivatives can act as precursors for various alkaloids displaying multifarious biological activities .

Physical And Chemical Properties Analysis

“8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline” is a liquid at room temperature . It has a molecular formula of C10H12FN .

Aplicaciones Científicas De Investigación

Neurodegenerative Disorders

1,2,3,4-Tetrahydroisoquinolines (THIQ) based natural and synthetic compounds, including 8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Anti-inflammatory

THIQ analogs have been reported to possess anti-inflammatory properties . This suggests that 8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline could potentially be used in the treatment of inflammatory conditions.

Anti-bacterial

THIQ analogs also exhibit anti-bacterial activities . This implies that 8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline could be used in the development of new antibiotics.

Anti-viral

THIQ analogs have shown anti-viral properties . This suggests that 8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline could potentially be used in the treatment of viral infections.

Anti-cancer

THIQ analogs have been reported to possess anti-cancer properties . This suggests that 8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline could potentially be used in cancer treatment.

NMDA Receptor Binding

A series of 1-aryl-1,2,3,4-tetrahydroisoquinoline and 8-methyl-1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives was evaluated for affinity to the PCP binding site of the NMDA receptor complex . This suggests that 8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline could potentially be used in neurological research and treatment.

Anti-fungal

THIQ analogs have shown anti-fungal properties . This implies that 8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline could be used in the development of new antifungal medications.

Anti-malarial

THIQ analogs have been reported to possess anti-malarial properties . This suggests that 8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline could potentially be used in the treatment of malaria.

Safety and Hazards

Mecanismo De Acción

Target of Action

- 1MeTIQ is a reversible, short-acting moderate inhibitor of both MAO-A and MAO-B. These enzymes play a crucial role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, 1MeTIQ modulates neurotransmitter levels, which can impact mood, cognition, and neuroprotection .

Mode of Action

- 1MeTIQ has been shown to antagonize the behavioral and biochemical effects of dopaminergic neurodegeneration induced by various experimental neurotoxins, including MPTP and rotenone. Its exact mechanism involves a combination of MAO inhibition, free radical scavenging properties, and antagonism of the glutamatergic system . 1MeTIQ’s ability to scavenge free radicals contributes to its neuroprotective effects. By reducing oxidative stress, it helps maintain neuronal health and function.

Propiedades

IUPAC Name |

8-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c1-7-10-8(5-6-12-7)3-2-4-9(10)11/h2-4,7,12H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTFHMXIFNPJDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCN1)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide hydrate](/img/structure/B1523324.png)

![1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine dihydrochloride](/img/structure/B1523327.png)

![2-Chloro-6-[2-(pyrrolidin-1-yl)ethoxy]pyridine](/img/structure/B1523332.png)

![5-[(Tert-butylcarbamoyl)amino]-2-chlorobenzoic acid](/img/structure/B1523338.png)